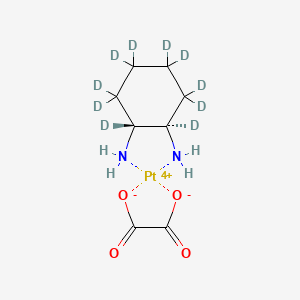
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is a complex organometallic compound. This compound is notable for its unique structure, which includes deuterium atoms and a platinum center. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) typically involves multiple steps. The initial step often includes the preparation of the deuterated cyclohexane derivative. This can be achieved through the hydrogenation of a suitable precursor in the presence of deuterium gas. The subsequent steps involve the introduction of the diamine functionality and the coordination of the platinum center. The final step is the formation of the oxalate complex, which stabilizes the platinum center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) can undergo various types of chemical reactions, including:
Oxidation: The platinum center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: The compound can be reduced to lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the oxalate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(VI) complexes, while reduction reactions may produce platinum(II) complexes. Substitution reactions can result in a variety of platinum complexes with different ligands.
Scientific Research Applications
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: It is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: The compound is investigated for its potential use in cancer therapy, particularly due to the presence of the platinum center, which is known for its anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can interfere with DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Oxaliplatin: Another platinum-based drug used in cancer therapy.
Carboplatin: A platinum compound with a different ligand structure.
Uniqueness
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) is unique due to the presence of deuterium atoms, which can influence its chemical properties and biological activity. The deuterium atoms can affect the compound’s stability, reactivity, and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H14N2O4Pt+2 |
|---|---|
Molecular Weight |
407.35 g/mol |
IUPAC Name |
(1R,2R)-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1/i1D2,2D2,3D2,4D2,5D,6D;; |
InChI Key |
PCRKGXHIGVOZKB-YYKMXZQESA-L |
Isomeric SMILES |
[2H][C@@]1([C@](C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B14096400.png)

![13-[(2S,3R)-3-pent-2-enyloxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B14096408.png)
![3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14096413.png)

![3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B14096436.png)

![Methyl 4-[7-chloro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096440.png)
![Ethyl 2-[4-(diphenylmethyl)piperazin-1-yl]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14096447.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096449.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096453.png)
